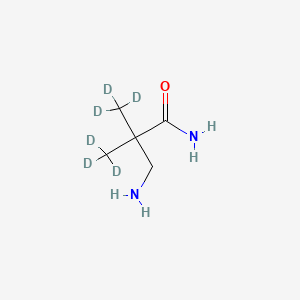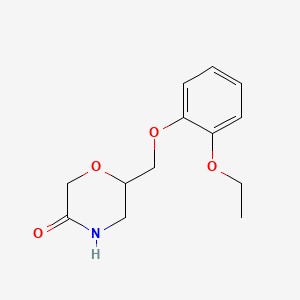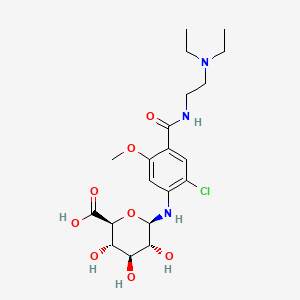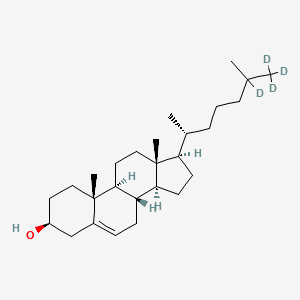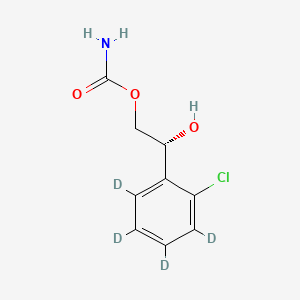
(R)-Carisbamate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Carisbamate-d4 is a deuterated derivative of ®-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterated form, ®-Carisbamate-d4, is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to the presence of deuterium atoms, which can alter the metabolic stability and pharmacokinetic profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of ®-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound. For example, deuterated alcohols or amines can be used in the reaction to form the desired deuterated product.
Industrial Production Methods
Industrial production of ®-Carisbamate-d4 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the concentration of deuterating agents, to ensure high yield and purity of the final product. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the deuterated compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
®-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-Carisbamate-d4 into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols). The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
®-Carisbamate-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion (ADME) of ®-Carisbamate in biological systems.
Metabolic Pathway Analysis: Researchers use ®-Carisbamate-d4 to investigate the metabolic pathways and identify metabolites of the parent compound.
Therapeutic Research: The compound is studied for its potential therapeutic effects in neurological disorders, such as epilepsy and neuropathic pain.
Isotope Labeling: ®-Carisbamate-d4 serves as an isotope-labeled compound in various analytical techniques, including mass spectrometry, to trace and quantify the compound in complex biological matrices.
Mécanisme D'action
The mechanism of action of ®-Carisbamate-d4 is similar to that of ®-Carisbamate. It is believed to exert its effects by modulating the activity of certain neurotransmitter receptors and ion channels in the brain. The exact molecular targets and pathways involved include:
GABA Receptors: ®-Carisbamate-d4 may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to reduced neuronal excitability.
Voltage-Gated Ion Channels: The compound may also interact with voltage-gated sodium and calcium channels, inhibiting their activity and thereby reducing neuronal firing and excitability.
Comparaison Avec Des Composés Similaires
®-Carisbamate-d4 can be compared with other similar compounds, such as:
®-Carisbamate: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.
Felbamate: Another carbamate derivative used in the treatment of epilepsy, which has a different safety profile and mechanism of action.
Topiramate: An anticonvulsant with a distinct chemical structure and mechanism of action, used for similar therapeutic indications.
The uniqueness of ®-Carisbamate-d4 lies in its deuterated nature, which can provide advantages in terms of metabolic stability and reduced formation of toxic metabolites, making it a valuable tool in pharmacokinetic and metabolic studies.
Propriétés
IUPAC Name |
[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-FCDGGRDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)
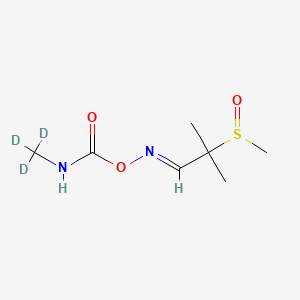
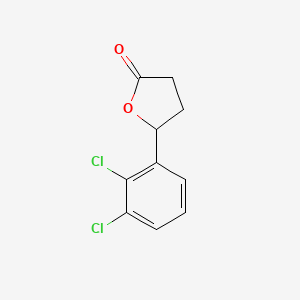

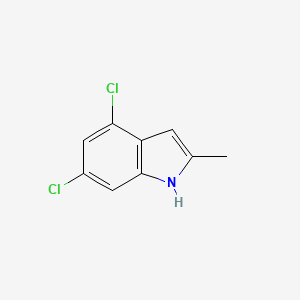
![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)
